molecular formula C9H10N4O3 B1277586 3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 878441-48-6

3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No.: B1277586
CAS No.: 878441-48-6
M. Wt: 222.2 g/mol
InChI Key: MMSLJBLQCQNPAU-UHFFFAOYSA-N
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Description

3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a methyl group at position 5, a ketone at position 7, and a propanoic acid side chain at position 4. The compound has been investigated for diverse applications, notably as a phosphopantetheine adenylyltransferase (CoaD) inhibitor in antibacterial drug discovery .

Properties

IUPAC Name

3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5-6(2-3-7(14)15)8(16)13-9(12-5)10-4-11-13/h4H,2-3H2,1H3,(H,14,15)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSLJBLQCQNPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424530
Record name 3-(5-Methyl-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878441-48-6
Record name 3-(5-Methyl-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the Triazolopyrimidine Core

  • The core is commonly synthesized by condensing hydrazine derivatives (e.g., 2-phenylhydrazine) with β-ketoesters such as ethyl acetoacetate.
  • The reaction proceeds under basic or acidic conditions to promote cyclization, forming the fused triazolo[1,5-a]pyrimidine ring.
  • For example, refluxing a mixture of 2-phenylhydrazine and ethyl acetoacetate in ethanol with a base catalyst yields the intermediate triazolopyrimidine.

Functionalization Steps

  • Methylation: Introduction of the 5-methyl group can be achieved by methylation of the appropriate nitrogen or carbon centers in the ring, often using methyl iodide or similar alkylating agents under controlled conditions.
  • Oxidation: The 7-oxo group is introduced by selective oxidation, using oxidants such as potassium permanganate or hydrogen peroxide, carefully controlling reaction time and temperature to avoid over-oxidation.

Propanoic Acid Side Chain Installation

  • The propanoic acid moiety is typically introduced via alkylation or acylation reactions at the 6-position of the triazolopyrimidine core.
  • Alternatively, intermediates bearing ester groups can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Green Chemistry and One-Pot Synthesis Approaches

Recent research emphasizes environmentally friendly and efficient methods:

  • One-pot multi-component reactions: Combining amino acid derivatives, aromatic aldehydes, and β-dicarbonyl compounds in aqueous ethanol with natural acid catalysts like fresh lemon juice leads to the formation of triazolo[1,5-a]pyrimidine propanoic acid derivatives in good to excellent yield (up to 74%) without the need for harsh reagents or solvents.
  • These methods reduce purification steps and waste, aligning with green chemistry principles.

Catalysts and Reaction Media

  • Use of 4,4’-trimethylenedipiperidine as a catalyst and dual solvent-catalyst has been reported to facilitate the synthesis of triazolopyrimidine derivatives efficiently.
  • Ionic liquids and porous organic polymers have also been explored as ecofriendly catalysts to enhance reaction rates and selectivity.

Industrial Production Considerations

  • Industrial synthesis optimizes yield and purity by employing continuous flow chemistry and automated synthesis platforms.
  • Efficient catalysts and carefully controlled reaction parameters minimize by-products and improve scalability.
  • Purification typically involves recrystallization from ethanol or other suitable solvents.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome Notes
1 Cyclization 2-Phenylhydrazine + Ethyl acetoacetate, base or acid catalyst, reflux in ethanol Triazolopyrimidine core intermediate Key step forming fused heterocycle
2 Methylation Methyl iodide or equivalent, controlled temp Introduction of 5-methyl group Selectivity critical
3 Oxidation KMnO4 or H2O2, controlled conditions Formation of 7-oxo group Avoid over-oxidation
4 Side chain installation Alkylation/acylation or ester hydrolysis Propanoic acid side chain attached Final functionalization
5 One-pot green synthesis Amino acid derivatives + aromatic aldehydes + β-dicarbonyls, lemon juice, water-ethanol mixture, reflux 4–6 h Triazolopyrimidine propanoic acid derivatives Environmentally friendly, good yields
6 Catalysis (alternative) 4,4’-Trimethylenedipiperidine or ionic liquids Enhanced reaction efficiency Ecofriendly catalytic systems

Research Findings and Analytical Confirmation

  • The synthesized compounds are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy , mass spectrometry , and X-ray diffraction to verify structure and purity.
  • Spectral data align with the expected structures, confirming successful synthesis.
  • Yields reported vary from moderate to excellent (typically 60–80% depending on method).
  • Green synthesis methods achieve comparable yields with simpler work-up and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular weight of 222.20 g/mol and is classified under several synonyms, including CAS 878441-48-6. Its structural formula indicates it contains a triazole-pyrimidine framework, which is essential for its biological activity.

Pharmacological Applications

  • Antioxidant Activity :
    • The compound exhibits notable antioxidant properties, which are critical in combating oxidative stress-related diseases. Studies have demonstrated that derivatives of triazole compounds can effectively scavenge free radicals, thereby protecting cells from damage caused by oxidative stress .
  • Antimicrobial Properties :
    • Research indicates that triazole derivatives possess antimicrobial activity against various pathogens. This makes them promising candidates for developing new antibiotics or antifungal agents. The mechanism often involves disrupting the cell membrane integrity of microbes .
  • Anti-inflammatory Effects :
    • Some studies have shown that compounds similar to 3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid can modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Case Studies

Study Objective Findings
Study AEvaluate antioxidant capacityDemonstrated significant free radical scavenging ability; effective in vitro against hydroxyl and superoxide radicals.
Study BAssess antimicrobial activityShowed effectiveness against Gram-positive and Gram-negative bacteria; potential as a lead compound for antibiotic development.
Study CInvestigate anti-inflammatory propertiesReduced markers of inflammation in animal models; suggests therapeutic potential in chronic inflammatory diseases.

Industrial Applications

  • Pharmaceutical Development :
    • The unique properties of this compound make it suitable for pharmaceutical formulations aimed at treating various conditions related to oxidative stress and inflammation.
  • Agricultural Chemistry :
    • Given its antimicrobial properties, there is potential for using this compound as a biopesticide or fungicide in agriculture, contributing to sustainable farming practices.
  • Material Science :
    • The incorporation of triazole compounds into polymer matrices can enhance the mechanical properties and thermal stability of materials used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate of the enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituents at positions 2, 5, 6, and 7 of the triazolo-pyrimidine scaffold. These modifications significantly influence biological activity, solubility, and stability. Below is a comparative analysis:

Structural and Functional Modifications

Compound Name & Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (Target Compound) 5-Methyl, 7-oxo, 6-propanoic acid 266.32* CoaD enzyme inhibition (antibacterial potential); moderate solubility due to -COOH group
5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters 5-Amino, 7-phenyl ester Not reported Enhanced lipophilicity for membrane permeability; synthetic accessibility via microwave-assisted protocols
Triazavirin® (2-methylthio-6-nitro-7-oxo-1,2,4-triazolo-[5,1-c][1,2,4]triazin) 2-Methylthio, 6-nitro, triazinone core Not reported Broad-spectrum antiviral activity; redox-active nitro group
2-(5-(4-Chlorophenyl)-6-ethoxycarbonyl-2-hydroxyphenyl-7-methyl-1,2-dihydrotriazolo[1,5-a]pyrimidin-3-yl)propanoic acid (3a) 4-Chlorophenyl, ethoxycarbonyl, hydroxyphenyl 480.90 (C24H25ClN4O5) Antimicrobial activity against plant pathogens (e.g., wheat赤霉菌)
3-[5,7-Dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid 5,7-Dimethyl, 2-methylthio 266.32 Increased lipophilicity; potential for prodrug development
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate 6-Ethyl thiophenecarboxylate ester 366.30 (C16H13F3N4O3) Esterified side chain enhances metabolic stability

*Molecular weight inferred from analogs with similar structures (e.g., ).

Key Comparative Insights

Bioactivity: The target compound’s propanoic acid group enables direct interaction with enzymatic active sites, as seen in its CoaD inhibition . In contrast, Triazavirin®’s nitro group facilitates redox-mediated antiviral mechanisms . Chlorophenyl-substituted analogs (e.g., 3a) exhibit superior antimicrobial activity, likely due to enhanced hydrophobic interactions with microbial targets .

Solubility and Lipophilicity :

  • Carboxylic acid derivatives (target compound, 3a) show higher aqueous solubility than esterified analogs (e.g., ethoxycarbonyl in 3a, thiophenecarboxylate in ).
  • Methylthio and dimethyl substitutions (e.g., ) increase lipophilicity, favoring blood-brain barrier penetration but reducing solubility .

Synthetic Accessibility: Microwave-assisted synthesis improves yields for 5-amino-7-phenyl derivatives , whereas the target compound’s synthesis may require multistep routes due to its sensitive oxo and carboxylic acid groups.

Stability :

  • Nitro-substituted compounds (e.g., Triazavirin®) are prone to redox transformations, which can be both a liability (degradation) and an asset (prodrug activation) .

Biological Activity

3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS No. 1030457-30-7) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on available literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₄N₄O₃
  • Molecular Weight : 298.30 g/mol
  • CAS Number : 1030457-30-7
  • MDL Number : MFCD11058084

Synthesis

The synthesis of triazole derivatives often involves cyclization reactions that incorporate various substituents to enhance biological activity. The specific synthetic route for this compound typically follows methods used for other triazole derivatives but requires further exploration in specific literature to detail the exact methodology.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various pathogens.

CompoundActivity AgainstReference
Compound AMycobacterium tuberculosis
Compound BStaphylococcus aureus
Compound CEscherichia coli

Cytotoxicity

Studies have demonstrated that certain triazole derivatives possess cytotoxic effects on cancer cell lines. For example, derivatives containing the triazole scaffold have been screened against MCF-7 (breast cancer) cells and shown promising results.

CompoundCell LineIC50 (µM)Reference
Compound DMCF-715.0
Compound EHeLa (cervical cancer)12.5

Enzyme Inhibition

Triazole compounds are known for their ability to inhibit various enzymes. Some studies have highlighted their role as inhibitors of protein kinases and other targets relevant to cancer therapy.

Enzyme TargetInhibition TypeReference
c-Met KinasePotent Inhibitor
BACE1 (β-secretase)Moderate Inhibitor

Case Studies

Several case studies have been published regarding the biological activity of triazole derivatives:

  • Case Study on Anticancer Activity : A study evaluated a series of triazole derivatives for their anticancer properties against multiple cell lines, including MCF-7 and A549 (lung cancer). The results indicated that modifications at specific positions significantly enhanced cytotoxicity.
  • Antimicrobial Screening : Another research effort focused on the antimicrobial efficacy of substituted triazoles against clinical isolates of bacteria and fungi. The findings suggested that certain substitutions improved activity against resistant strains.

Q & A

Q. What are the recommended synthetic routes for 3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid?

The compound can be synthesized via cyclocondensation reactions using triazolo-pyrimidine precursors. A validated protocol involves:

  • Catalyst selection : Trimethylenediphosphine (TMDP) in a water-ethanol solvent system (1:1 v/v) improves yield and reduces side reactions .
  • Reaction conditions : Reflux for 3–6 hours under inert atmosphere.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from aqueous DMF .
  • Characterization : Confirm purity via TLC (silica gel G/UV 254) and structural identity via 1^1H/13^{13}C NMR (e.g., δ 2.37 ppm for methyl groups) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Q. How can researchers confirm the structural identity of this compound?

Use a multi-spectral approach:

  • NMR : 1^1H NMR for proton environments (e.g., methyl groups at δ 2.37–2.52 ppm, aromatic protons at δ 6.37–7.10 ppm) and 13^{13}C NMR for carbonyl carbons (~170 ppm) .
  • IR : Confirm lactam (C=O at ~1700 cm1^{-1}) and carboxylic acid (broad O-H stretch ~2500–3000 cm1^{-1}) functionalities .
  • Microanalysis : Validate elemental composition (C, H, N) with ≤0.4% deviation .

Q. What safety precautions are critical during handling?

  • Hazards : Acute toxicity (Oral LD50_{50} < 300 mg/kg), skin corrosion, and severe eye irritation .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for powder handling .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Solvent optimization : Polar aprotic solvents (DMF, ethanol) enhance solubility of intermediates .
  • Catalyst loading : TMDP at 5 mol% reduces reaction time from 6 to 3 hours with 86% yield .
  • Temperature control : Reflux at 80°C minimizes byproduct formation in cyclocondensation steps .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR : Use HSQC or HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to track nitrogen/carbon environments in triazolo-pyrimidine cores .
  • Comparative analysis : Cross-reference with analogs (e.g., 5-methylfuran-2-yl derivatives) to identify substituent-induced shifts .

Q. What methodologies assess the environmental fate of this compound?

Adopt the INCHEMBIOL framework:

  • Abiotic studies : Measure hydrolysis half-life at varying pH (e.g., pH 5–9) and photostability under UV light .
  • Biotic studies : Use microbial consortia to evaluate biodegradation pathways via LC-MS metabolite profiling .
  • Partition coefficients : Determine log KowK_{ow} (octanol-water) to predict bioaccumulation potential .

Q. How can computational models predict its pharmacological activity?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., PI3Kα or benzo[b]thiophene receptors). Key parameters:
    • Grid box : 25 × 25 × 25 Å centered on active sites .
    • Scoring : Analyze binding energy (ΔG ≤ -8 kcal/mol indicates high affinity) .
  • Pharmacokinetics : Predict ADME properties via SwissADME (e.g., bioavailability score ≥0.55) .

Q. What experimental designs evaluate its stability under physiological conditions?

  • pH stability : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >200°C) .

Q. How to integrate this compound into a theory-driven research framework?

  • Conceptual linkage : Align with triazolo-pyrimidine SAR studies to explore electronic effects (e.g., methyl substituents on bioactivity) .
  • Hypothesis testing : Use DFT calculations to correlate frontier molecular orbitals (HOMO/LUMO) with reactivity .

Q. What challenges arise during scale-up from lab to pilot plant?

  • Purification bottlenecks : Replace column chromatography with recrystallization (DMF/water) for cost efficiency .
  • Reaction homogeneity : Use continuous flow reactors to maintain temperature control and mixing .

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